molecular formula C10H14N2O3 B6282223 2-(5-cyclopropyl-1H-pyrazol-1-yl)-3-methoxypropanoic acid CAS No. 2305251-99-2

2-(5-cyclopropyl-1H-pyrazol-1-yl)-3-methoxypropanoic acid

Cat. No.: B6282223
CAS No.: 2305251-99-2
M. Wt: 210.2
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Description

2-(5-cyclopropyl-1H-pyrazol-1-yl)-3-methoxypropanoic acid is a synthetic organic compound that features a cyclopropyl group attached to a pyrazole ring, which is further connected to a methoxypropanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-cyclopropyl-1H-pyrazol-1-yl)-3-methoxypropanoic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction using a suitable cyclopropylating agent.

    Attachment of the Methoxypropanoic Acid Moiety: The final step involves the esterification of the pyrazole derivative with methoxypropanoic acid under acidic or basic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated synthesis platforms to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2-(5-cyclopropyl-1H-pyrazol-1-yl)-3-methoxypropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

2-(5-cyclopropyl-1H-pyrazol-1-yl)-3-methoxypropanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(5-cyclopropyl-1H-pyrazol-1-yl)-3-methoxypropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-cyclopropyl-1H-pyrazol-1-yl)pentanoic acid
  • 3-(5-cyclopropyl-1H-pyrazol-1-yl)propanenitrile

Uniqueness

2-(5-cyclopropyl-1H-pyrazol-1-yl)-3-methoxypropanoic acid is unique due to the presence of the methoxypropanoic acid moiety, which imparts distinct chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for various research applications.

Properties

CAS No.

2305251-99-2

Molecular Formula

C10H14N2O3

Molecular Weight

210.2

Purity

95

Origin of Product

United States

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